
3-(3-Chlorophenyl)prop-2-ynenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Chlorophenyl)prop-2-ynenitrile” is a chemical compound with the molecular formula C9H4ClN . It has a molecular weight of 161.59 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of “3-(3-Chlorophenyl)prop-2-ynenitrile” involves a mixture of ethynylbenzene, DMSO, and t-BuOK. The mixture is stirred at room temperature for 5 minutes in a pressure vessel, then moved to a 100°C oil bath for 2 hours .Molecular Structure Analysis
The InChI code for “3-(3-Chlorophenyl)prop-2-ynenitrile” is 1S/C9H4ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(3-Chlorophenyl)prop-2-ynenitrile” is a powder with a melting point of 55-57°C . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Antimicrobial Activity
- The molecular structure, spectroscopic, and quantum chemical properties of related compounds have been extensively studied, demonstrating significant antimicrobial activity. These studies involve density functional theory (DFT) analysis, molecular docking simulations, and assessments of antibacterial and antifungal effects. Such research highlights the potential of these compounds in developing new antimicrobial agents (Sivakumar et al., 2021).
Tautomeric Characterization and Fungicidal Precursors
- Investigations into ylidenemalonodinitrile tautomers, which serve as precursors for fungicidal species, reveal complex behaviors in solution and solid states, offering insights into their potential applications in fungicide development (Grochowski et al., 2004).
Spectroscopic Characterization and Electronic Properties
- Research on compounds similar to 3-(3-Chlorophenyl)prop-2-ynenitrile includes studies on their spectroscopic properties and electronic characteristics, shedding light on their potential applications in materials science and electronic devices (Wazzan et al., 2016).
Polymerization and Material Applications
- Studies on the polymerization of thiophenes and their oxidation processes reveal insights into the materials' electronic conductivity and potential for modification through organic electrochemistry. This research could inform the development of conductive materials and electronic components (Barsch & Beck, 1996).
Catalysis and Co-Polymerization
- Research into nickel(II) catalyzed co-polymerization of CO and ethene, utilizing compounds related to 3-(3-Chlorophenyl)prop-2-ynenitrile, highlights their role in producing aliphatic polyketones, a process significant for the plastics and polymer industries (Beckmann et al., 2011).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic. The hazard statements associated with it are H302, H311, H319, and H412 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if it gets in the eyes, and it is harmful to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)prop-2-ynenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVRFXLWFOULPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)prop-2-ynenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2682658.png)
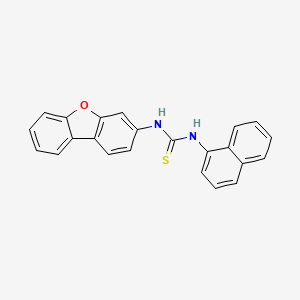
![4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2682661.png)

![3-(2-chlorobenzyl)-6-(2,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2682668.png)
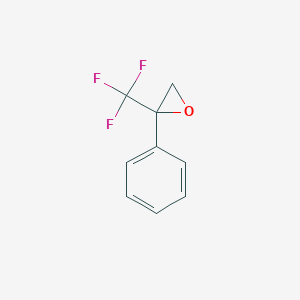
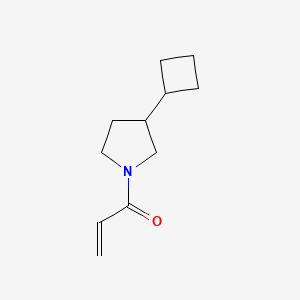
![tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride](/img/structure/B2682672.png)
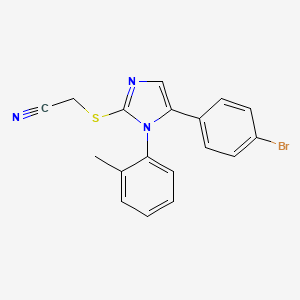
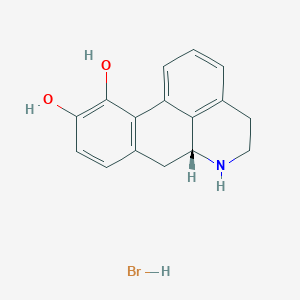
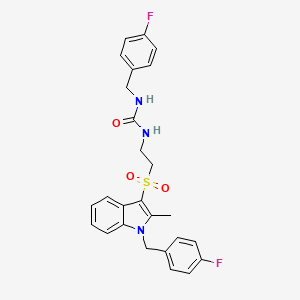
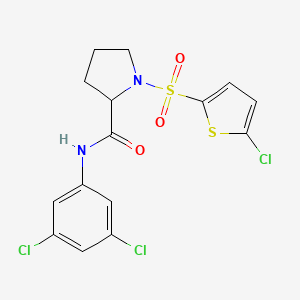
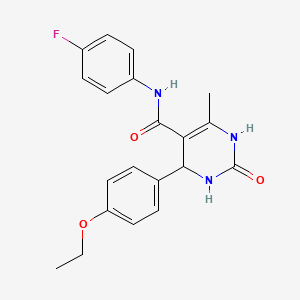
![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2682680.png)